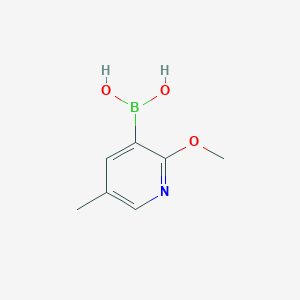

2-Methoxy-5-methylpyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxy-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIYALHHVMIETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376753 | |

| Record name | 2-Methoxy-5-methylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-27-0 | |

| Record name | B-(2-Methoxy-5-methyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-methylpyridine-3-boronic acid: Synthesis, Application, and Significance in Drug Discovery

This guide provides an in-depth technical overview of 2-Methoxy-5-methylpyridine-3-boronic acid, a key building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, and pivotal role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.

Core Characteristics and Physicochemical Properties

This compound, identified by the CAS number 1029654-27-0 , is a substituted pyridinylboronic acid.[1] Boronic acids are distinguished by a carbon-boron bond, which imparts unique reactivity, making them indispensable in synthetic organic chemistry.[2][3][4][5] The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[6]

The presence of the methoxy and methyl groups on the pyridine ring influences the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity in cross-coupling reactions. The boronic acid moiety serves as the reactive handle for palladium-catalyzed C-C bond formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1029654-27-0 | [1] |

| Molecular Formula | C₇H₁₀BNO₃ | [1] |

| Purity | Typically ≥95% | [1] |

| Form | Lyophilized powder | [1] |

Synthesis Pathway

The synthesis of heteroaryl boronic acids like this compound typically involves the lithiation of a halogenated pyridine precursor followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. This method leverages the reactivity of organolithium reagents to introduce the boronic acid functionality.

Below is a plausible synthetic workflow for this compound, extrapolated from standard methodologies for preparing similar boronic acids.

Caption: Plausible synthetic pathway for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and boronic acids are key reagents in this transformation.[7][8] This reaction is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).[2][3][4]

The reaction involves the palladium-catalyzed coupling of a boronic acid with an organohalide. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Oven-dried glassware (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature typically ranging from 80-120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery

Boron-containing compounds, particularly boronic acids, have emerged as a significant class of molecules in drug discovery.[3][4][5] The first FDA-approved drug containing a boronic acid was Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[2][3] This milestone spurred further research into the therapeutic potential of boronic acid derivatives.

This compound is a valuable building block for the synthesis of novel compounds with potential biological activity. The pyridine moiety is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Table 2: Safety and Handling Information

| Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [9][10][11] |

| Handling | Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. | [9][10][12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [9][11] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [9][11] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [9][11] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Long-term storage at -20°C to -80°C is recommended. Avoid repeated freeze-thaw cycles. | [1][12] |

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of complex molecules in drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of C-C bonds, enabling the synthesis of diverse libraries of pyridine-containing compounds. A thorough understanding of its properties, synthesis, and reaction conditions is essential for its effective application in the laboratory.

References

- 1. cusabio.com [cusabio.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-Methoxy-5-methylpyridine-3-boronic acid: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Methoxy-5-methylpyridine-3-boronic acid is a specialized heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridine derivative, it provides a core scaffold that is prevalent in numerous biologically active molecules. The true value of this reagent, however, lies in its boronic acid functional group [-B(OH)₂]. This moiety renders the molecule an exceptionally versatile building block, primarily for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The strategic placement of the methoxy, methyl, and boronic acid groups on the pyridine ring offers medicinal chemists a tool to fine-tune physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability in target molecules. This guide provides a detailed examination of its molecular structure, physicochemical properties, and its strategic application in modern drug discovery and development.

Molecular Structure and Physicochemical Properties

Molecular Architecture

The structure of this compound is defined by a pyridine ring substituted at key positions. The nitrogen atom in the ring acts as a hydrogen bond acceptor and influences the electronic properties of the entire molecule. The boronic acid group at the 3-position is the primary reactive site for cross-coupling reactions. The methoxy group at the 2-position and the methyl group at the 5-position modulate the steric and electronic nature of the molecule, impacting its reactivity and the properties of its downstream derivatives.

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and integration into synthetic workflows. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| IUPAC Name | (2-Methoxy-5-methylpyridin-3-yl)boronic acid | |

| CAS Number | 1029654-27-0 | [1] |

| Molecular Formula | C₇H₁₀BNO₃ | [1] |

| Molecular Weight | 166.97 g/mol | |

| Appearance | Solid, white to off-white powder | [1] |

| SMILES String | COC1=NC=C(C=C1B(O)O)C | |

| InChIKey | WIIYALHHVMIETQ-UHFFFAOYSA-N | |

| Storage Conditions | Store at -20°C. Avoid repeated freeze-thaw cycles. | [1] |

The Strategic Role of Boronic Acids in Drug Discovery and Synthesis

The Boronic Acid Pharmacophore: More Than a Synthetic Handle

The boronic acid functional group is not merely an inert linker for synthesis; it is a recognized pharmacophore in modern medicinal chemistry. Its utility stems from the unique electronic nature of the boron atom. Boron possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons. This allows boronic acids to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, commonly found in the active sites of enzymes.[2][3]

This ability to act as a transition-state analog has led to the development of potent enzyme inhibitors. The most prominent example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor approved for treating multiple myeloma.[3][4] The success of Bortezomib catalyzed a surge of interest in boronic acids, leading to the approval of other drugs like ixazomib and vaborbactam.[2] Therefore, when using a building block like this compound, researchers are not only introducing a pyridine scaffold but also a functional group with proven therapeutic potential.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is its role as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms (aryl-aryl, aryl-vinyl, etc.). Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides have made it indispensable in the synthesis of pharmaceuticals.

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Synthetic Protocol: Aryl Boronic Acid Formation

While the exact synthesis of this compound is proprietary to its manufacturers, a general and robust method for preparing similar aryl boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester. The following protocol is adapted from established literature procedures for analogous compounds.[5][6]

Objective: To synthesize an aryl boronic acid from its corresponding aryl bromide.

Materials:

-

Aryl bromide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.5 eq)

-

Triisopropyl borate (1.5 eq)

-

1N Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide dissolved in anhydrous THF.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature remains below -70°C. Causality: This low temperature is critical to prevent side reactions and ensure efficient lithium-halogen exchange over deprotonation at other sites.

-

Borylation: After stirring the mixture at -78°C for 30 minutes, add triisopropyl borate dropwise. Causality: The borate ester acts as an electrophile, trapping the highly reactive aryllithium intermediate to form a boronate ester complex.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Hydrolysis (Work-up): Quench the reaction by slowly adding 1N HCl. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be further purified by crystallization or chromatography.

Handling and Storage Integrity

Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound.

-

Storage: The compound should be stored at -20°C in a tightly sealed container under an inert atmosphere if possible.[1]

-

Anhydride Formation: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water during reaction work-up, the presence of boroxines can affect the stoichiometry and solubility of the reagent. Storing the compound in a desiccated, cold environment minimizes this degradation.

-

Handling: Avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[1] For multiple uses, it is advisable to aliquot the powder into smaller, single-use vials upon receipt.

Conclusion

This compound is a high-value chemical tool for researchers engaged in the synthesis of novel organic compounds. Its well-defined structure, characterized by a molecular weight of 166.97 g/mol and the formula C₇H₁₀BNO₃, provides a unique combination of a heterocyclic core and a reactive boronic acid handle. Beyond its critical role as a substrate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, the boronic acid moiety itself carries therapeutic relevance, offering a pathway for the design of targeted enzyme inhibitors. A thorough understanding of its properties, applications, and handling requirements enables scientists to leverage this building block to its full potential in the complex and demanding fields of drug discovery and materials science.

References

- 1. cusabio.com [cusabio.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 5. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-methylpyridine-3-boronic acid

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-Methoxy-5-methylpyridine-3-boronic acid, a valuable building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering in-depth insights into the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyridylboronic acids and their derivatives are of paramount importance in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's robustness, functional group tolerance, and ability to form carbon-carbon bonds with high efficiency and selectivity have made it a cornerstone of medicinal chemistry for the construction of complex biaryl and heteroaryl structures.[2][3]

The specific scaffold of this compound is of particular interest due to the electronic and steric properties conferred by its substituents. The methoxy group at the 2-position and the methyl group at the 5-position modulate the reactivity and binding interactions of molecules incorporating this fragment, making it a desirable component in the design of novel therapeutic agents.

Synthetic Strategy: A Halogen-Metal Exchange Approach

The most reliable and scalable approach for the synthesis of pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[4][5] This method offers a direct and efficient route to the desired boronic acid.

The proposed synthetic pathway commences with a suitable precursor, 3-bromo-2-methoxy-5-methylpyridine. This starting material can be synthesized through multi-step sequences or procured from commercial vendors. The core of the synthesis then involves a low-temperature lithium-halogen exchange to generate a transient 3-lithiopyridine intermediate, which is subsequently trapped with a borate ester. Acidic workup then hydrolyzes the resulting boronate ester to afford the target this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

Caption: Synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 3-bromo-2-methoxy-5-methylpyridine. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-bromo-2-methoxy-5-methylpyridine | 202.05 | - | Ensure anhydrous conditions. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Freshly distilled or from a solvent purification system. |

| n-Butyllithium (n-BuLi) | 64.06 | 109-72-8 | Typically 2.5 M solution in hexanes. |

| Triisopropyl borate | 188.08 | 5419-55-6 | |

| 2 M Hydrochloric acid (HCl) | 36.46 | 7647-01-0 | |

| Saturated aqueous sodium bicarbonate | 84.01 | 144-55-8 | |

| Anhydrous magnesium sulfate (MgSO4) | 120.37 | 7487-88-9 | |

| Diethyl ether | 74.12 | 60-29-7 | For extraction. |

| Hexanes | - | - | For trituration/crystallization. |

Procedure

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromo-2-methoxy-5-methylpyridine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10 mL per 1 g of starting material).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithium-Halogen Exchange:

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate may be indicated by a color change.

-

-

Borylation:

-

To the cold solution of the lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise via a syringe, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Slowly allow the reaction mixture to warm to room temperature overnight.

-

-

Workup and Isolation:

-

Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 1-2.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can often be purified by trituration with cold hexanes or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes).

-

Filter the resulting solid and dry under vacuum to yield this compound as a white to off-white solid.

-

Mechanistic Insights and Rationale

The success of this synthesis hinges on a fundamental understanding of the underlying reaction mechanisms.

-

Lithium-Halogen Exchange: The reaction of n-butyllithium with 3-bromo-2-methoxy-5-methylpyridine proceeds via a lithium-halogen exchange mechanism.[5] The highly polar carbon-lithium bond of n-BuLi facilitates the abstraction of the bromine atom from the pyridine ring, forming the more stable 3-lithiopyridine intermediate. This reaction is typically very fast, even at low temperatures. The choice of -78 °C is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent.[6]

-

Borylation: The 3-lithiopyridine is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate.[7] This forms a boronate complex. The use of a slight excess of the borate ester ensures complete consumption of the organolithium intermediate.

-

Hydrolysis: The acidic workup is essential for the hydrolysis of the boronate ester to the final boronic acid. The protons from the acid facilitate the cleavage of the boron-oxygen bonds of the ester, which are then replaced by hydroxyl groups.

Self-Validating Systems and Quality Control

To ensure the integrity of the synthesis, several in-process controls and final product characterization steps are recommended:

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Purity Assessment: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

-

Yield Calculation: A thorough calculation of the percentage yield should be performed to evaluate the efficiency of the reaction. Typical yields for this type of transformation are in the range of 60-80%.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is highly valued for its mild conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceutical candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Optimal Storage of 2-Methoxy-5-methylpyridine-3-boronic acid for Pharmaceutical Research

Introduction

2-Methoxy-5-methylpyridine-3-boronic acid (CAS No. 1029654-27-0) is a substituted heteroaryl boronic acid that serves as a critical building block in modern medicinal chemistry and drug discovery.[1][2] Its structural motifs are integral to the synthesis of complex molecules, largely through its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Boronic acids are prized for their versatile reactivity, general stability, and low toxicity.[1] However, the term "stability" is highly contextual. The unique physicochemical properties of the boronic acid functional group present specific challenges related to degradation, which can compromise sample integrity, impact experimental reproducibility, and ultimately affect the viability of drug development programs.

This guide provides an in-depth analysis of the stability profile of this compound. Moving beyond generic storage advice, we will explore the core chemical mechanisms of its degradation and present a set of field-proven protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the compound's purity and reactivity, ensuring its reliable performance in sensitive downstream applications.

Physicochemical Properties and Identification

A precise understanding of the compound's basic properties is the foundation for proper handling.

| Property | Value | Reference |

| CAS Number | 1029654-27-0 | [3] |

| Molecular Formula | C₇H₁₀BNO₃ | [3] |

| Molecular Weight | 166.97 g/mol | |

| Typical Form | Lyophilized powder or solid | [3] |

| Purity | ≥95% | [3] |

Core Stability Challenges of Heteroaryl Boronic Acids

The stability of this compound is primarily dictated by the inherent reactivity of the boronic acid moiety. Two principal degradation pathways must be understood and mitigated: oxidative deboronation and dehydrative trimerization.

Oxidative Degradation (Deboronation)

The most significant and irreversible degradation pathway for boronic acids is oxidative cleavage of the carbon-boron bond.[4]

Mechanism: The boron atom in a boronic acid possesses an empty p-orbital, rendering it electron-deficient and susceptible to nucleophilic attack.[5] Reactive oxygen species (ROS), such as atmospheric oxygen or residual peroxides in solvents, can attack the boron atom. This is followed by a rearrangement where the pyridine ring migrates from the boron to the oxygen atom, forming a labile borate ester. This intermediate then rapidly hydrolyzes to yield the corresponding phenol (2-methoxy-5-methylpyridin-3-ol) and boric acid.[4][6] This process, known as protodeboronation or oxidative deboronation, is a common failure point in reactions and during storage.

Figure 1: Mechanism of oxidative degradation of a boronic acid.

Dehydrative Trimerization (Boroxine Formation)

A second, reversible process that affects boronic acids, particularly in the solid state, is dehydration to form a cyclic trimer anhydride known as a boroxine. This is a condensation reaction where three molecules of the boronic acid eliminate three molecules of water.

Implications: While this process is reversible upon exposure to water (e.g., when dissolving for a reaction), the formation of boroxines can have practical consequences. The presence of varying amounts of the anhydride can alter the compound's weight, solubility, and dissolution rate, leading to inconsistencies in reaction stoichiometry. Indeed, suppliers often note that the product contains "varying amounts of Anhydride".

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. cusabio.com [cusabio.com]

- 4. pnas.org [pnas.org]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Methoxy-5-methylpyridine-3-boronic acid

Introduction: The Role of Spectral Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are foundational tools that provide a detailed understanding of a molecule's structure, connectivity, and purity.[3] This guide offers an in-depth technical exploration of the spectral data for 2-Methoxy-5-methylpyridine-3-boronic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry. Understanding the nuanced spectral features of this molecule is crucial for its application in synthesis and drug development pipelines, where unambiguous structural confirmation is a prerequisite for advancing lead candidates.[4]

This document will provide a detailed analysis of the expected NMR, IR, and MS data for this compound. The causality behind experimental choices and the interpretation of the resulting spectra will be explained from the perspective of a seasoned application scientist.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical, as boronic acids can form boroxine anhydrides, leading to complex or broad spectra. Methanolic solvents can help break up these oligomers.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Workflow for ¹H NMR Data Acquisition and Interpretation:

Caption: Workflow for acquiring and interpreting ¹H NMR spectra.

Predicted ¹H NMR Spectrum and Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| B(OH)₂ | 8.0 - 9.0 | broad singlet | 2H | The acidic protons of the boronic acid are typically broad and their chemical shift is highly dependent on solvent, concentration, and water content. |

| H4 | ~8.2 | singlet | 1H | This proton is ortho to the electron-withdrawing boronic acid group and meta to the methoxy group, resulting in a downfield shift. |

| H6 | ~7.9 | singlet | 1H | This proton is ortho to the nitrogen and meta to the boronic acid, leading to a significant downfield shift. |

| OCH₃ | ~3.9 | singlet | 3H | Methoxy group protons typically appear in this region. |

| CH₃ | ~2.3 | singlet | 3H | The methyl group on the pyridine ring will be in the typical benzylic proton region. |

Expert Insight: The broadness of the B(OH)₂ peak is a characteristic feature of boronic acids and is due to chemical exchange with residual water in the solvent and intermolecular hydrogen bonding. Running the NMR in D₂O would cause this peak to disappear due to proton-deuterium exchange, which can be a useful diagnostic experiment.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The sample preparation is the same as for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹³C NMR Spectrum and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~163 | Attached to two electronegative atoms (N and O), this carbon is significantly deshielded. |

| C3 | ~120-130 | The carbon bearing the boronic acid group. The exact shift can be broad due to quadrupolar relaxation of the boron nucleus. |

| C4 | ~145 | This carbon is deshielded due to its position relative to the nitrogen and the boronic acid group. |

| C5 | ~135 | The carbon attached to the methyl group. |

| C6 | ~148 | This carbon is alpha to the nitrogen, resulting in a significant downfield shift.[5] |

| OCH₃ | ~55 | Typical chemical shift for a methoxy carbon. |

| CH₃ | ~18 | Typical chemical shift for a methyl group on an aromatic ring. |

Authoritative Grounding: The chemical shifts of pyridine carbons are significantly influenced by the electronegativity of the nitrogen atom and the electronic effects of substituents. Carbons alpha (C2, C6) and gamma (C4) to the nitrogen are typically deshielded compared to the beta carbons (C3, C5).[5][6]

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Processing: A background spectrum is first collected and then subtracted from the sample spectrum.

Workflow for IR Data Acquisition:

Caption: A simplified workflow for ATR-IR spectroscopy.

Predicted IR Spectrum and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | O-H stretch | B(OH)₂ | The broadness is due to strong intermolecular hydrogen bonding.[8] |

| ~3050 | C-H stretch | Aromatic C-H | Characteristic for C-H bonds on an aromatic ring. |

| 2950 - 2850 | C-H stretch | Aliphatic C-H | From the methoxy and methyl groups.[9] |

| 1600 - 1450 | C=C and C=N stretch | Pyridine ring | Multiple bands are expected due to the aromatic system. |

| 1350 - 1310 | B-O stretch | B-O | A strong and characteristic absorption for boronic acids.[8] |

| 1250 - 1000 | C-O stretch | C-O-C (methoxy) | Asymmetric and symmetric stretching of the ether linkage. |

Trustworthiness: The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region, coupled with a strong band around 1350 cm⁻¹, is highly indicative of a boronic acid functionality.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11][12]

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for ESI-MS Analysis:

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum and Interpretation:

-

Molecular Weight: The molecular formula of this compound is C₇H₁₀BNO₃, with a monoisotopic mass of approximately 167.07 g/mol .

-

Expected Ion: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 168.08.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could reveal characteristic fragmentation patterns.

-

Loss of H₂O: A common fragmentation pathway for boronic acids is the loss of water (18 Da) to give an ion at m/z ~150.07.

-

Loss of B(OH)₃: Loss of boric acid (61.83 Da) could lead to a fragment corresponding to the protonated 2-methoxy-5-methylpyridine at m/z ~106.25.

-

Loss of CH₃: Cleavage of the methyl group could result in a fragment at m/z ~153.06.

-

Expertise & Experience: The analysis of boronic acids by mass spectrometry can sometimes be complicated by the in-source formation of boroxine trimers or adducts with solvents.[13] Careful optimization of the MS source conditions is often necessary to obtain a clean spectrum dominated by the molecular ion.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a thorough understanding of these spectral signatures is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the confident progression of molecules through the discovery pipeline. The predicted data and interpretations within this guide serve as a robust framework for the analysis of this compound and other structurally related pyridine boronic acids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. azooptics.com [azooptics.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. testbook.com [testbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Spectroscopy - Resources | PASCO [pasco.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity Profile of Substituted Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Substituted pyridine boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for a comprehensive understanding of their reactivity.[3][4] This guide provides an in-depth analysis of the nuanced reactivity profile of these reagents. We will move beyond standard protocols to explore the underlying principles governing their stability, common side reactions, and the impact of substitution patterns on their performance in cross-coupling reactions. By synthesizing mechanistic insights with field-proven strategies, this document aims to equip researchers with the knowledge to troubleshoot challenging transformations and unlock the full synthetic potential of this vital class of compounds.

Introduction: The Unique Dichotomy of Pyridine Boronic Acids

Pyridine boronic acids present a fascinating chemical dichotomy. The pyridine ring, an electron-deficient heteroaromatic system, imparts unique electronic properties that are highly desirable in medicinal chemistry for modulating solubility and directing biological interactions.[3] Simultaneously, the boronic acid moiety offers a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of biaryl and heteroaryl structures.[2][4]

However, this combination also introduces inherent stability challenges. The Lewis basic nitrogen atom of the pyridine ring can influence the Lewis acidity of the boron center, and the position of the boronic acid group relative to the nitrogen has a profound impact on the molecule's stability and reactivity.[5] A thorough grasp of these structure-activity relationships is paramount for their successful application.

The Stability Conundrum: Navigating the Pitfalls

The utility of any chemical reagent is intrinsically linked to its stability. For pyridine boronic acids, several decomposition pathways can compete with the desired cross-coupling reaction, leading to diminished yields and complex product mixtures.

Protodeboronation: The Preeminent Side Reaction

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is the most common and often frustrating side reaction encountered with pyridine boronic acids.[6][7] This process is particularly pronounced for 2-pyridyl boronic acids due to the proximity of the nitrogen atom, which can facilitate protonolysis.[6][8]

The mechanism of protodeboronation is highly dependent on the reaction conditions, especially pH.[7] Both acid- and base-catalyzed pathways have been identified.[6] Under the basic conditions typical of Suzuki-Miyaura couplings, the formation of a boronate species is often the prelude to C–B bond cleavage.[6]

Expert Insight: The rate of protodeboronation is a kinetic race against the rate of transmetalation in the catalytic cycle. For challenging couplings with slow transmetalation rates, the equilibrium can favor the undesired protodeboronation pathway.

Oxidation and Homocoupling

In addition to protodeboronation, pyridine boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding pyridinol. This is often mediated by residual oxygen or peroxidic impurities in solvents.[6] Furthermore, palladium-catalyzed homocoupling of the boronic acid can occur, yielding bipyridyl byproducts.

Strategic Approaches to Mitigate Instability and Enhance Reactivity

Fortunately, a number of robust strategies have been developed to circumvent the inherent instability of pyridine boronic acids, enabling their effective use in a wide range of synthetic transformations.

Boronic Esters: The First Line of Defense

Conversion of the boronic acid to a boronic ester is a widely adopted strategy to enhance stability.[6] The increased steric bulk and altered electronics around the boron atom significantly retard the rate of protodeboronation. Pinacol esters are the most common choice due to their commercial availability and ease of preparation, often via the Miyaura borylation.[6]

While generally more stable, boronic esters are typically less reactive than their corresponding acids.[6] The choice between a boronic acid and its ester derivative often represents a trade-off between stability and reactivity, which must be evaluated on a case-by-case basis.

Air-Stable Boronate Complexes: MIDA and N-phenyldiethanolamine Boronates

For particularly unstable systems, such as many 2-pyridyl boronic acids, more advanced stabilizing strategies are required. The use of N-methyliminodiacetic acid (MIDA) to form air-stable boronate complexes has emerged as a powerful solution.[8][9] These crystalline, bench-stable solids can undergo slow, controlled hydrolysis under the reaction conditions to release the reactive boronic acid in situ, minimizing its concentration and thus suppressing decomposition pathways.[8][9]

Similarly, N-phenyldiethanolamine (PDEA) boronates offer enhanced stability through the formation of an intramolecular dative bond between the nitrogen of the amine and the boron atom.[5]

Figure 1. Conceptual workflow for the slow-release strategy using MIDA boronates.

The Influence of Substituents on Reactivity

The electronic and steric nature of substituents on the pyridine ring plays a crucial role in modulating the reactivity of the boronic acid.

Electronic Effects

-

Electron-withdrawing groups (EWGs): EWGs, such as halides or nitro groups, increase the Lewis acidity of the boron atom and can enhance the rate of transmetalation. However, they can also render the C–B bond more susceptible to nucleophilic attack, potentially accelerating base-catalyzed protodeboronation.[6]

-

Electron-donating groups (EDGs): EDGs, such as alkoxy or amino groups, can decrease the rate of transmetalation. In some cases, the nitrogen of an amino substituent can coordinate to the palladium center, inhibiting catalysis.[10] However, EDGs can also stabilize the pyridine ring against decomposition.

Steric Effects

Substituents ortho to the boronic acid group can sterically hinder the approach of the palladium complex, slowing down the rate of transmetalation. This can be particularly problematic in the synthesis of highly substituted biaryl systems. Careful selection of bulky phosphine ligands can sometimes overcome this steric hindrance.[11]

Practical Considerations for Suzuki-Miyaura Couplings

Achieving high yields and purity in Suzuki-Miyaura couplings involving substituted pyridine boronic acids requires careful optimization of several reaction parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and phosphine ligand is critical. For electron-rich or sterically hindered systems, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often employed.[12] In some cases, nickel-based catalyst systems have shown excellent reactivity, particularly with challenging heterocyclic substrates.[13]

Base and Solvent Systems

The base plays a multifaceted role in the Suzuki-Miyaura coupling, including the formation of the active boronate species and the regeneration of the Pd(0) catalyst. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome, and screening is often necessary.[10][14]

Aqueous solvent mixtures (e.g., dioxane/water, THF/water) are frequently used and can facilitate the dissolution of the base and the formation of the active boronate.[12] However, for particularly water-sensitive substrates, anhydrous conditions may be required.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Substituted Pyridine Boronic Acid

Disclaimer: This is a general guideline. Optimal conditions will vary depending on the specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted pyridine boronic acid or ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the solvent, followed by the palladium catalyst and ligand.

-

Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Summary and Outlook

Substituted pyridine boronic acids are powerful and versatile reagents in modern organic synthesis. A deep understanding of their reactivity profile, particularly their propensity for protodeboronation, is essential for their successful application. By employing strategies such as the use of boronic esters or air-stable MIDA boronates, and by carefully optimizing reaction conditions, researchers can overcome the inherent challenges associated with these compounds. The continued development of novel catalysts, ligands, and stabilizing groups will undoubtedly further expand the synthetic utility of substituted pyridine boronic acids, enabling the construction of increasingly complex and valuable molecules for drug discovery and materials science.

References

- 1. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-methylpyridine-3-boronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-5-methylpyridine-3-boronic acid in common organic solvents. Boronic acids and their derivatives are pivotal in modern synthetic chemistry, particularly in cross-coupling reactions and as building blocks in medicinal chemistry. However, their solubility can be complex and is influenced by factors such as solvent polarity, temperature, and the compound's propensity to form anhydrides (boroxines). This document moves beyond a simple data sheet to offer researchers, scientists, and drug development professionals a foundational understanding of the principles governing boronic acid solubility, a detailed, field-proven experimental protocol for its quantitative determination, and a logical framework for data interpretation.

Introduction: The Chemical Context of this compound

This compound is a substituted pyridine boronic acid, a class of compounds widely utilized in organic synthesis. The pyridine ring introduces specific electronic and steric properties, while the methoxy and methyl groups further modulate its reactivity and physical characteristics, including solubility. The boronic acid moiety, -B(OH)₂, is the key functional group, enabling reactions like the Suzuki-Miyaura coupling.

However, the very nature of the boronic acid group presents unique challenges in solubility studies. Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1][2][3] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can significantly complicate solubility measurements, as the two species often exhibit vastly different solubilities.[3] Therefore, a robust understanding of experimental conditions is critical for obtaining reproducible and meaningful data.

Foundational Principles of Boronic Acid Solubility

The solubility of any solid in a liquid solvent is governed by the thermodynamics of dissolution, where the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released upon forming solute-solvent interactions. For boronic acids, several key factors come into play:

-

Polarity Matching ("Like Dissolves Like") : The polarity of the solvent relative to the solute is a primary determinant.[4] The pyridine and boronic acid groups impart polarity, suggesting higher solubility in polar solvents. However, the overall molecule has both polar and non-polar regions.

-

Hydrogen Bonding : The two hydroxyl groups on the boron atom can act as hydrogen bond donors, while the pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. Solvents capable of participating in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.

-

The Boroxine Equilibrium : In non-polar, aprotic solvents, the equilibrium often favors the less polar, and typically less soluble, boroxine trimer.[1][3] In protic or highly polar solvents, the equilibrium tends to shift towards the monomeric boronic acid. This dynamic is a critical consideration in experimental design and data interpretation.

-

Temperature : For most solid-liquid systems, solubility increases with temperature as the dissolution process is often endothermic.[4]

Given these complexities, a standardized experimental approach is essential. The most widely accepted and robust method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[5][6][7]

Experimental Protocol: Quantitative Determination of Solubility via the Shake-Flask Method

This protocol provides a step-by-step methodology for accurately determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound into a series of glass vials. An "excess" ensures that undissolved solid remains at equilibrium. A starting point is to add ~20-30 mg of the solid.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended for boronic acids to account for the monomer-boroxine equilibrium.[5][6]

-

Causality Check: The extended equilibration time is crucial. It allows the dissolution process and the chemical equilibrium (acid to boroxine) to reach a steady state, which is the definition of thermodynamic solubility.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Self-Validation: This step is critical for preventing undissolved solid from being carried over into the analysis stage, which would artificially inflate the measured solubility.

-

-

Sample Preparation for Analysis :

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

-

-

Quantitative Analysis (HPLC) :

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a structured table for clear comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Category | Solvent Name | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Protic | Methanol | 32.7 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |

| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] | Clear, colorless solution | |

| Isopropanol | 19.9 | [Experimental Data] | [Experimental Data] | ||

| Aprotic Polar | Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] | |

| Acetone | 20.7 | [Experimental Data] | [Experimental Data] | ||

| Tetrahydrofuran (THF) | 7.6 | [Experimental Data] | [Experimental Data] | Possible boroxine formation | |

| Dichloromethane (DCM) | 9.1 | [Experimental Data] | [Experimental Data] | ||

| Aprotic Non-Polar | Toluene | 2.4 | [Experimental Data] | [Experimental Data] | Low solubility expected |

| Hexanes | 1.9 | [Experimental Data] | [Experimental Data] | Very low solubility expected |

This table should be populated with data obtained from the experimental protocol.

Interpreting the Results:

-

High Solubility in Protic Solvents : High values in solvents like methanol and ethanol would be expected, driven by strong hydrogen bonding interactions with the boronic acid group.

-

Moderate to High Solubility in Polar Aprotic Solvents : Solvents like acetonitrile and acetone can act as hydrogen bond acceptors, leading to good solvation.

-

Lower Solubility in Non-Polar Solvents : In solvents like THF, toluene, and hexanes, the solubility is expected to be significantly lower. In these environments, the formation of the less soluble boroxine trimer may be more favorable, further reducing the measured solubility of the "boronic acid" species.

Conclusion and Best Practices

The solubility of this compound is a critical parameter that dictates its utility in synthesis and formulation. Due to the compound's chemical nature, particularly the boronic acid moiety's equilibrium with its boroxine form, direct literature values are scarce and can be unreliable without detailed experimental context. The shake-flask method described herein provides a robust and authoritative protocol for generating reliable, reproducible solubility data. By systematically evaluating solubility across a range of solvents with varying polarities and hydrogen bonding capabilities, researchers can build a comprehensive solubility profile to guide reaction solvent selection, purification strategies, and formulation development.

References

commercial availability and suppliers of 2-Methoxy-5-methylpyridine-3-boronic acid

An In-depth Technical Guide to 2-Methoxy-5-methylpyridine-3-boronic acid: Commercial Availability, Sourcing, and Application

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No: 1029654-27-0) is a specialized heterocyclic organic compound that has emerged as a valuable building block in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized with methoxy, methyl, and boronic acid groups, makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The utility of boronic acids as pharmacophores and synthetic intermediates has grown substantially since the FDA approval of bortezomib (Velcade®), the first boronic acid-containing drug, in 2003.[1][2][3] This class of compounds is prized for its unique ability to form reversible covalent bonds with biological targets and its stability and versatility in complex molecule synthesis.[2][3] This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights for researchers and drug development professionals on sourcing, quality assessment, and practical application.

Physicochemical Properties and Core Specifications

Understanding the fundamental properties of this compound is the first step in its successful application. The compound is typically supplied as a solid, ranging from a white to off-white or beige powder.[4] Due to the nature of boronic acids, this product may contain varying amounts of its anhydride.

| Property | Value | Source |

| CAS Number | 1029654-27-0 | [5][6] |

| Molecular Formula | C₇H₁₀BNO₃ | [5] |

| Molecular Weight | 166.97 g/mol | |

| Typical Appearance | Solid; Lyophilized Powder | [5] |

| Common Purity Levels | ≥95% | [5] |

| Primary InChI Key | WIIYALHHVMIETQ-UHFFFAOYSA-N | |

| Typical Storage | Long-term: -20°C to -80°C; Short-term: 2-8°C | [5][7] |

Visualization: Molecular Structure

Caption: Chemical structure of this compound.

Commercial Availability and Supplier Analysis

This compound is a fine chemical intended for research and development purposes and is not available for consumer or medical use.[8] Availability is generally restricted to specialized chemical suppliers who cater to the pharmaceutical and biotechnology industries. When sourcing this material, researchers must exercise diligence, as quality and documentation can vary significantly between suppliers.

| Supplier | Product Name/CAS | Purity | Available Quantities | Storage | Key Considerations |

| Sigma-Aldrich | This compound / 1029654-27-0 | Not specified | Inquire | Not specified | Part of an "early discovery" collection. Buyer assumes responsibility for confirming identity and purity. All sales are final. |

| Cusabio | 2-Methoxy-5-methylpyridine-3-boronicacid / 1029654-27-0 | 95% | 0.1g | -20°C (long-term), 4°C (short-term) | Supplied as a lyophilized powder. Avoid repeated freeze-thaw cycles.[5] |

| AOBChem | 2-Methoxy-3-methylpyridine-5-boronic acid / 1083168-99-3 | 97% | 1g - 25g | 2-8°C | Note: This is an isomer. Hazard statements (H315, H319, H335) provided.[7] |

| ChemicalBook | 2-Methoxy-5-methyl-pyridine-3-boronic acid, pinacol ester / 1083168-84-6 | Not specified | Inquire | Not specified | This is the pinacol ester derivative, which is often more stable and used as a precursor to the boronic acid.[9] |

Expert Insight: The presence of multiple CAS numbers for closely related isomers (e.g., AOBChem's offering) and precursor esters (e.g., the pinacol ester) highlights the critical need for researchers to verify the exact structure they are purchasing. For novel or sensitive applications, sourcing from a supplier that provides a detailed Certificate of Analysis (CoA) with spectroscopic data (e.g., ¹H NMR, LC-MS) is paramount. The note from Sigma-Aldrich, placing the onus of quality confirmation on the buyer, is a common practice for highly specialized reagents and underscores the importance of in-house analytical validation.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures prevalent in pharmaceutical agents.

Causality-Driven Experimental Protocol

This protocol describes a representative coupling between this compound and a generic aryl bromide (Ar-Br).

1. Reagent Preparation and Stoichiometry:

-

Aryl Bromide (Ar-Br): 1.0 equivalent. The limiting reagent.

-

This compound: 1.2-1.5 equivalents. A slight excess is used to drive the reaction to completion and compensate for any potential homo-coupling or degradation of the boronic acid.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): 0.01-0.05 equivalents (1-5 mol%). The catalyst is the engine of the reaction; low loading is desired for cost and to simplify purification.

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): 2.0-3.0 equivalents. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.

-

Solvent (e.g., Dioxane/H₂O, Toluene, or DMF): Anhydrous, degassed solvent is used to prevent quenching of reactive intermediates and deactivation of the catalyst.

2. Reaction Setup and Execution:

-

Inert Atmosphere: The reaction vessel is charged with the aryl bromide, boronic acid, base, and catalyst under an inert atmosphere (Nitrogen or Argon). This is critical because the Pd(0) active catalyst is sensitive to oxidation by air, which would terminate the catalytic cycle.

-

Solvent Addition: The degassed solvent is added via syringe. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

-

Heating: The reaction mixture is heated (typically 80-110 °C) with vigorous stirring. Heat provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.

3. Work-up and Purification:

-

Cooling and Filtration: The reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is filtered through celite to remove the palladium catalyst and inorganic salts.

-

Aqueous Wash: The filtrate is washed with water and brine to remove the base and any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Chromatography: The crude product is purified by flash column chromatography on silica gel to isolate the desired biaryl product.

Visualization: Suzuki-Miyaura Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a laboratory chemical, this compound and its related isomers must be handled with appropriate precautions. Safety Data Sheets (SDS) from suppliers provide critical information.

-

Hazard Classification: Generally classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7][10] It may be harmful if swallowed.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10]

-

Handling Precautions: Avoid dust formation.[9][10] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] Long-term storage at -20°C is often recommended to ensure stability.[5]

Conclusion

This compound is a high-value building block for researchers engaged in the synthesis of complex molecular architectures, particularly within drug discovery programs. While its commercial availability is limited to specialized suppliers, a clear understanding of its properties, the nuances of sourcing, and proper handling procedures can empower scientists to utilize it effectively. The key to success lies in rigorous verification of material identity and purity, coupled with the implementation of robust and well-understood synthetic protocols like the Suzuki-Miyaura coupling. As the role of boron-containing compounds in medicine continues to expand, the importance of such versatile reagents is set to grow.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]

- 5. cusabio.com [cusabio.com]

- 6. 1029654-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. aobchem.com [aobchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

The Alchemist's Guide to Pyridine Boronic Acids: A Technical Whitepaper on Safe Handling and Reactivity

For the vanguard of research, the scientists and professionals shaping the future of medicine, this guide provides an in-depth exploration of the safe and effective handling of pyridine boronic acids. Moving beyond rote protocol, we delve into the chemical principles governing their stability and reactivity, empowering you to make informed decisions that ensure both experimental success and personal safety.

Introduction: The Double-Edged Sword of a Privileged Scaffold

Pyridine boronic acids are indispensable reagents in modern synthetic chemistry, particularly within drug discovery and development. Their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their status as privileged building blocks.[1] This class of compounds has been instrumental in the synthesis of numerous biologically active molecules. However, the very features that make them reactive and useful also present inherent hazards and stability challenges that demand a nuanced understanding and meticulous handling. This guide will illuminate the path to harnessing their synthetic potential while mitigating the associated risks.

Hazard Identification and Risk Assessment: Know Your Reagent

Pyridine boronic acids are generally crystalline solids and, like many boronic acids, present a set of common hazards that must be respected. A thorough risk assessment should always precede any experimental work, starting with a careful review of the Safety Data Sheet (SDS) for the specific reagent in use.

Primary Hazards Include:

-

Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[2] In some cases, prolonged contact may lead to more severe skin reactions.

-

Respiratory Tract Irritation: Inhalation of dust can irritate the mucous membranes and respiratory system.[2]

-

Oral Toxicity: Ingestion can be harmful.[2]

While not typically pyrophoric or explosive under standard laboratory conditions, their reactivity profile necessitates careful handling to avoid unintended reactions.

The Heart of the Matter: Chemical Stability and the Nuances of Reactivity

A fundamental understanding of the chemical stability of pyridine boronic acids is paramount to their safe and effective use. The position of the boronic acid group on the pyridine ring dramatically influences the compound's stability, a factor that is often underappreciated.

The Specter of Protodeboronation